(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine
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Overview
Description
®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-Methyl-3-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of corresponding imines or oximes.
Reduction: Reduction of the compound can yield secondary amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of imines, oximes, or nitro derivatives.
Reduction: Secondary amines or fully reduced hydrocarbons.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of novel catalysts and ligands.
Biology
The compound is studied for its potential biological activities, including its role as a ligand for certain receptors and enzymes. Its structural features make it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, ®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of ®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine: The enantiomer of the compound, which may exhibit different biological activities and properties.
2-Methyl-3-(trifluoromethyl)aniline: A structurally related compound with similar electronic properties but different reactivity.
3-(Trifluoromethyl)phenethylamine: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
®-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These features make it valuable in various applications, from chemical synthesis to biological research.
Properties
IUPAC Name |
(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5,7H,14H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOXKUZZWGITQE-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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